2-Butyrylfuran

Description

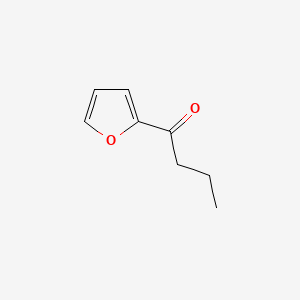

Structure

3D Structure

Properties

IUPAC Name |

1-(furan-2-yl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O2/c1-2-4-7(9)8-5-3-6-10-8/h3,5-6H,2,4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GONWJZJNVDRECJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC=CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70863341 | |

| Record name | 1-(Furan-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

138.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colourless liquid; Balsamic aroma | |

| Record name | 2-Butyrylfuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1498/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

195.00 °C. @ 760.00 mm Hg | |

| Record name | 1-(2-Furanyl)-1-butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039802 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water, Soluble (in ethanol) | |

| Record name | 2-Butyrylfuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1498/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.050-1.056 | |

| Record name | 2-Butyrylfuran | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1498/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

4208-57-5 | |

| Record name | 2-Butyrylfuran | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4208-57-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butyrylfuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004208575 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4208-57-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=21612 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(Furan-2-yl)butan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70863341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butanone, 1-(2-furanyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.110.331 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BUTYRYLFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6S59MOW77W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1-(2-Furanyl)-1-butanone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0039802 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Butyrylfuran for Scientific Professionals

This guide provides a comprehensive technical overview of 2-Butyrylfuran (also known as 1-(furan-2-yl)butan-1-one), a key heterocyclic compound. Tailored for researchers, scientists, and professionals in drug development, this document delves into its core chemical and physical properties, spectroscopic signatures, synthesis protocols, and reactivity. Furthermore, it explores its standing in safety regulations and its potential as a versatile synthon in medicinal chemistry.

Core Molecular and Physical Characteristics

This compound is an aromatic ketone featuring a furan ring substituted at the second position with a butyryl group.[1] This structure imparts a unique combination of aromatic and aliphatic ketone characteristics, influencing its physical properties and chemical behavior. The compound is registered under CAS Number 4208-57-5.[2][3]

Physical Properties at a Glance

The empirical data for this compound reveals it as a colorless liquid with a characteristic balsamic aroma.[1] Its limited solubility in water is contrasted by its good solubility in organic solvents like ethanol, a critical consideration for reaction and purification methodologies.[1]

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₀O₂ | [1][2][4] |

| Molecular Weight | 138.16 g/mol | [1][2] |

| Appearance | Colorless clear liquid | [1][2][3] |

| Odor | Balsamic | [1][3] |

| Boiling Point | 195.0 °C (at 760 mm Hg) | [1][3] |

| Density | 1.050 - 1.056 g/cm³ at 25 °C | [1][2][3] |

| Refractive Index | 1.489 - 1.495 at 20 °C | [1][2][3] |

| Solubility | Insoluble in water; Soluble in ethanol | [1] |

| Vapor Pressure | 0.248 mmHg at 25 °C (estimated) | [3] |

| Flash Point | 87.7 °C (190 °F) (estimated) | [3] |

Spectroscopic Profile for Structural Elucidation

Accurate structural confirmation and purity assessment of this compound rely on a combination of spectroscopic techniques. The following sections detail the expected spectral characteristics, providing a baseline for laboratory analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum of this compound provides a distinct map of its proton and carbon environments. While full spectral data can be found in databases like SpectraBase, the expected shifts and couplings are predictable.[4]

-

¹H NMR: The spectrum will show signals for the three distinct protons on the furan ring, typically in the aromatic region (δ 6.5-7.5 ppm). The protons of the butyryl chain will appear in the aliphatic region (δ 0.9-3.0 ppm). The triplet from the terminal methyl group, the sextet from the adjacent methylene group, and the triplet for the methylene group alpha to the carbonyl are characteristic features.

-

¹³C NMR: The spectrum will display eight distinct carbon signals. The carbonyl carbon will have the most downfield shift (>190 ppm). The four carbons of the furan ring will appear in the aromatic region, while the three aliphatic carbons of the butyryl chain will be found upfield.[4]

Infrared (IR) Spectroscopy

The IR spectrum is dominated by a strong absorption band characteristic of the conjugated ketone.

-

Key Absorptions:

-

C=O Stretch (Ketone): A strong, sharp peak is expected around 1670-1680 cm⁻¹. The conjugation with the furan ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).

-

C=C Stretch (Furan Ring): Absorptions around 1500-1600 cm⁻¹.

-

C-H Stretch (Aromatic/Aliphatic): Signals just above 3000 cm⁻¹ for the furan C-H bonds and just below 3000 cm⁻¹ for the aliphatic C-H bonds of the butyl group.

-

C-O-C Stretch (Furan Ring): Bands typically found in the 1000-1300 cm⁻¹ region.

-

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry is a key tool for determining the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): A peak at m/z = 138, corresponding to the molecular weight of the compound.[1]

-

Key Fragments: The most prominent fragments arise from the cleavage of the acyl group. A significant peak is expected at m/z = 95, corresponding to the furylcarbonyl cation [C₄H₃O-CO]⁺. Another major fragment would be at m/z = 43, representing the propyl cation [CH₃CH₂CH₂]⁺, resulting from alpha-cleavage.[1]

Synthesis and Purification Methodologies

The primary industrial route to 2-acylfurans is through Friedel-Crafts acylation of furan.[5] For this compound, this involves the reaction of furan with either butyryl chloride or butyric anhydride in the presence of a Lewis acid catalyst.

Workflow: Friedel-Crafts Acylation for this compound Synthesis

References

1-(furan-2-yl)butan-1-one IUPAC name and synonyms

An In-depth Technical Guide to 1-(Furan-2-yl)butan-1-one: Properties, Synthesis, and Applications in Drug Discovery

Introduction

The furan ring is a fundamental five-membered aromatic heterocycle that serves as a core structural component in a multitude of pharmacologically active compounds.[1][2] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems, such as phenyl rings, make it a privileged scaffold in medicinal chemistry.[1] This guide focuses on a specific furan derivative, 1-(furan-2-yl)butan-1-one , a ketone that functions as a valuable synthetic intermediate in the development of novel therapeutic agents. For researchers and drug development professionals, a thorough understanding of this compound's chemical identity, properties, synthesis, and analytical validation is critical for its effective application in creating more complex, biologically active molecules. This document provides a comprehensive technical overview, grounded in established chemical principles and methodologies.

Chemical Identity and Nomenclature

Accurate identification is the cornerstone of chemical research. 1-(Furan-2-yl)butan-1-one is defined by a butanoyl group attached to the second position of a furan ring.

IUPAC Name

The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 1-(furan-2-yl)butan-1-one .[3][4]

Synonyms and Common Names

In literature and commercial catalogs, this chemical is frequently referred to by several other names, including:

Chemical Identifiers

For unambiguous database searching and regulatory compliance, the following identifiers are essential:

It is crucial to distinguish this compound from its structural isomers, such as 1-(furan-2-yl)butan-2-one (CAS: 4208-63-3) and 4-(furan-2-yl)butan-2-one (CAS: 699-17-2), where the carbonyl group is located at a different position on the butane chain.[7][8]

Physicochemical Properties

The physical and chemical properties of 1-(furan-2-yl)butan-1-one dictate its handling, storage, and reaction conditions. The compound is typically a colorless liquid with a balsamic aroma.[3]

| Property | Value | Source(s) |

| Molecular Weight | 138.16 g/mol | [3][4] |

| Appearance | Colourless liquid, balsamic aroma | [3] |

| Density | 1.01 - 1.049 g/cm³ | [3][6] |

| Melting Point | 10-12 °C | [6] |

| Boiling Point | 192 - 205.6 °C at 760 mmHg | [3][6] |

| Flash Point | 87.7 °C | [3][6] |

| Water Solubility | Very slightly soluble | [9] |

Synthesis and Mechanistic Insights

The most direct and industrially relevant method for preparing 1-(furan-2-yl)butan-1-one is the Friedel-Crafts acylation of furan. This reaction is a classic example of electrophilic aromatic substitution.

The Friedel-Crafts Acylation Mechanism

The furan ring is an electron-rich aromatic system, making it highly susceptible to electrophilic attack, particularly at the C2 and C5 positions due to superior resonance stabilization of the intermediate carbocation (the sigma complex). The reaction proceeds as follows:

-

Generation of the Electrophile: A Lewis acid catalyst (e.g., AlCl₃, BF₃·OEt₂) activates the acylating agent, butanoyl chloride, to form a highly electrophilic acylium ion.

-

Nucleophilic Attack: The π-electron system of the furan ring attacks the acylium ion, forming a resonance-stabilized sigma complex.

-

Rearomatization: A base (typically the Lewis acid-halide complex) abstracts a proton from the carbon bearing the new substituent, restoring the aromaticity of the furan ring and yielding the final ketone product.

Experimental Protocol: Synthesis of 1-(Furan-2-yl)butan-1-one

This protocol is a representative methodology. All procedures should be conducted by trained personnel in a suitable fume hood with appropriate personal protective equipment.

Materials:

-

Furan (freshly distilled)

-

Butanoyl chloride

-

Anhydrous aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄)

-

Anhydrous dichloromethane (DCM) or carbon disulfide (CS₂)

-

Hydrochloric acid (HCl), 1M solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: A three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with the Lewis acid catalyst (e.g., SnCl₄, 1.1 equivalents) and anhydrous DCM under a nitrogen atmosphere. The mixture is cooled to 0 °C in an ice bath.

-

Addition of Reagents: Butanoyl chloride (1.0 equivalent) is added dropwise to the stirred suspension. Following this, furan (1.2 equivalents) dissolved in anhydrous DCM is added slowly via the dropping funnel, maintaining the temperature below 5 °C. The slow addition is critical to control the exothermic reaction.

-

Reaction Monitoring: The reaction is stirred at 0 °C for 2-4 hours. Progress is monitored by Thin Layer Chromatography (TLC) until the starting material (furan) is consumed.

-

Workup and Quenching: The reaction is carefully quenched by slowly pouring the mixture into a beaker of crushed ice and 1M HCl. This hydrolyzes the catalyst and separates the organic phase.

-

Extraction: The mixture is transferred to a separatory funnel. The organic layer is collected, and the aqueous layer is extracted twice more with DCM.

-

Washing: The combined organic layers are washed sequentially with 1M HCl, water, saturated NaHCO₃ solution, and finally brine. The bicarbonate wash neutralizes any remaining acid.

-

Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude oil is purified by vacuum distillation or flash column chromatography on silica gel to yield pure 1-(furan-2-yl)butan-1-one.

Analytical Characterization and Quality Control

Post-synthesis, rigorous analytical testing is mandatory to confirm the identity, structure, and purity of the compound.

Key Methodologies:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for unambiguous structural confirmation. ¹H NMR will show characteristic signals for the furan ring protons (typically in the 6.0-7.5 ppm range) and the aliphatic protons of the butyl chain. ¹³C NMR will confirm the presence of eight distinct carbon atoms, including the carbonyl carbon (~190-200 ppm).

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is ideal for assessing purity and confirming molecular weight.[4] The GC chromatogram should show a single major peak, while the mass spectrum will display the molecular ion peak (m/z = 138) and a characteristic fragmentation pattern.

-

High-Performance Liquid Chromatography (HPLC): Used for quantitative purity analysis, HPLC with UV detection is a standard method for quality control, ensuring the product meets the specifications required for subsequent synthetic steps or biological assays.[10]

Relevance in Medicinal Chemistry and Drug Development

While 1-(furan-2-yl)butan-1-one is not typically an active pharmaceutical ingredient itself, it is a key building block. Its value lies in the furan moiety, which is a well-established pharmacophore.

The Furan Moiety as a Privileged Scaffold

The furan ring is present in numerous approved drugs and clinical candidates.[1][11] Its utility stems from several factors:

-

Bioisosterism: It can serve as a bioisostere of benzene or thiophene rings, allowing for modulation of steric and electronic properties to optimize drug-receptor interactions and improve pharmacokinetic profiles.[1]

-

Chemical Reactivity: The furan ring's electron-rich nature and defined geometry provide a rigid scaffold that can be functionalized to orient substituents toward specific binding pockets in a biological target.[12]

-

Metabolic Stability: While furan itself can be metabolically labile, appropriate substitution can enhance stability, a key consideration in drug design.[1]

Therapeutic Potential of Furan-Containing Compounds

Derivatives synthesized from furan-based precursors have demonstrated a wide spectrum of biological activities, including:

-

Anti-inflammatory: Furan-containing molecules have been developed as potent inhibitors of key inflammatory targets, such as phosphoinositide 3-kinase gamma (PI3Kγ).[13]

-

Antimicrobial: The nitrofurantoin antibiotic, which contains a furan ring, is a classic example of its application in fighting bacterial infections.[1]

-

Anticancer: Numerous synthetic furan derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[2][11]

The ketone and alkyl chain of 1-(furan-2-yl)butan-1-one provide reactive handles for further chemical modification (e.g., reduction, condensation, or elaboration) to build more complex molecules targeting these disease areas.

Conclusion

1-(Furan-2-yl)butan-1-one is a well-defined chemical entity with established properties and synthetic routes. Its primary value for researchers in drug development lies in its role as a versatile synthetic intermediate. The incorporated furan scaffold is a proven pharmacophore, offering a platform for the design and synthesis of novel compounds with significant therapeutic potential. A disciplined approach to its synthesis, purification, and analytical validation is essential to ensure the quality and reproducibility of downstream research and development efforts.

References

- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. researchgate.net [researchgate.net]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. 1-Butanone, 1-(2-furanyl)- [webbook.nist.gov]

- 5. 1-Butanone, 1-(2-furanyl)- (CAS 4208-57-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 6. chembk.com [chembk.com]

- 7. 1-(2-Furanyl)-2-butanone | C8H10O2 | CID 546033 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-(2-Furyl)-2-butanone | C8H10O2 | CID 12780 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]

- 10. Determination of 1-furan-2-yl-3-pyridin-2-yl-propenone, an anti-inflammatory propenone compound, by high performance liquid chromatography with ultraviolet spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Transformation of 3-(Furan-2-yl)-1,3-di(het)arylpropan-1-ones to Prop-2-en-1-ones via Oxidative Furan Dearomatization/2-Ene-1,4,7-triones Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 12. chemimpex.com [chemimpex.com]

- 13. Furan-2-ylmethylene thiazolidinediones as novel, potent, and selective inhibitors of phosphoinositide 3-kinase gamma - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Butyrylfuran

This guide provides a comprehensive overview of the spectroscopic data essential for the characterization of 2-butyrylfuran (also known as 1-(furan-2-yl)butan-1-one).[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the principles and experimental details of key analytical techniques, offering insights into the structural elucidation of this heterocyclic ketone.

Introduction to this compound

This compound is a furan derivative with a butyryl group attached at the second position of the furan ring. Its molecular formula is C8H10O2, and it has a molecular weight of approximately 138.16 g/mol .[1] Understanding its chemical structure with certainty is a prerequisite for any research or development application, from flavor and fragrance studies to its use as a building block in medicinal chemistry. Spectroscopic methods provide the necessary tools for unambiguous structural confirmation.

Molecular Structure and Spectroscopic Correlation

The structural features of this compound, including the furan ring protons, the aliphatic chain protons, and the carbonyl group, give rise to distinct signals in various spectroscopic analyses. This guide will explore the data obtained from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Caption: Molecular structure of this compound with atom numbering for spectroscopic assignment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

Proton NMR provides detailed information about the chemical environment, connectivity, and number of different types of protons in a molecule.

Experimental Protocol: ¹H NMR

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. The use of a deuterated solvent is crucial to avoid large solvent signals that would obscure the analyte signals.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Data Acquisition: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher.

-

Parameters: Typical acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected range of proton chemical shifts (e.g., 0-12 ppm), and a relaxation delay of 1-5 seconds.

Data and Interpretation

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 1 | ~7.60 | dd | 1H | H-5 (furan) |

| 2 | ~7.20 | dd | 1H | H-3 (furan) |

| 3 | ~6.55 | dd | 1H | H-4 (furan) |

| 4 | ~2.85 | t | 2H | α-CH₂ |

| 5 | ~1.75 | sextet | 2H | β-CH₂ |

| 6 | ~1.00 | t | 3H | γ-CH₃ |

-

Furan Protons: The protons on the furan ring appear in the aromatic region (downfield). H-5 is the most deshielded due to its proximity to the oxygen atom and the electron-withdrawing carbonyl group. The characteristic coupling constants (J-values) between the furan protons would allow for their definitive assignment.

-

Aliphatic Protons: The methylene (α-CH₂) protons adjacent to the carbonyl group are deshielded and appear as a triplet due to coupling with the neighboring β-CH₂ protons. The β-CH₂ protons appear as a sextet due to coupling with both the α-CH₂ and the γ-CH₃ protons. The terminal methyl (γ-CH₃) protons are the most shielded (upfield) and appear as a triplet.

¹³C NMR Spectroscopy

Carbon NMR provides information on the number of chemically distinct carbon atoms and their electronic environments.

Experimental Protocol: ¹³C NMR

-

Sample Preparation: A more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

-

Data Acquisition: The spectrum is acquired on a spectrometer, often at a frequency of 100 MHz or higher, using a proton-decoupled pulse sequence to simplify the spectrum to a series of single lines for each unique carbon atom.

Data and Interpretation

| Chemical Shift (δ, ppm) | Assignment |

| ~188 | C=O (carbonyl) |

| ~152 | C-2 (furan) |

| ~146 | C-5 (furan) |

| ~117 | C-3 (furan) |

| ~112 | C-4 (furan) |

| ~40 | α-CH₂ |

| ~18 | β-CH₂ |

| ~14 | γ-CH₃ |

-

Carbonyl Carbon: The carbonyl carbon exhibits the most downfield chemical shift due to the strong deshielding effect of the double-bonded oxygen.

-

Furan Carbons: The furan carbons appear in the aromatic region, with C-2 (attached to the butyryl group) and C-5 being the most deshielded.

-

Aliphatic Carbons: The chemical shifts of the aliphatic carbons decrease as their distance from the electron-withdrawing carbonyl group increases.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: FT-IR (Neat Liquid)

-

Sample Preparation: A drop of neat (undiluted) this compound is placed between two salt plates (e.g., NaCl or KBr) to create a thin liquid film.

-

Background Spectrum: A background spectrum of the clean, empty salt plates is recorded.

-

Sample Spectrum: The sample is placed in the spectrometer, and the IR spectrum is recorded. The instrument software automatically subtracts the background spectrum.

Data and Interpretation

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3100 | C-H stretch | Furan |

| ~2960, ~2870 | C-H stretch | Aliphatic (CH₂, CH₃) |

| ~1675 | C=O stretch | Ketone |

| ~1570, ~1460 | C=C stretch | Furan ring |

-

C=O Stretch: A strong, sharp absorption band around 1675 cm⁻¹ is the most characteristic feature, confirming the presence of a conjugated ketone.

-

C-H Stretches: Absorptions above 3000 cm⁻¹ are indicative of C-H bonds in the aromatic furan ring, while those just below 3000 cm⁻¹ are due to the aliphatic C-H bonds of the butyryl chain.

-

C=C Stretches: Bands in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon double bond stretching vibrations within the furan ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: GC-MS

-

Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or hexane) is prepared.

-

Injection: A small volume of the sample is injected into the gas chromatograph (GC), where it is vaporized and separated from the solvent and any impurities.

-

Ionization: As the this compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically by electron impact (EI).

-

Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected.

Data and Interpretation

| m/z | Proposed Fragment |

| 138 | [M]⁺ (Molecular Ion) |

| 110 | [M - C₂H₄]⁺ |

| 95 | [Furan-C=O]⁺ |

| 39 | [C₃H₃]⁺ |

-

Molecular Ion Peak: The peak at m/z 138 corresponds to the molecular weight of this compound, confirming its elemental composition.[1]

-

Base Peak: The most intense peak (base peak) is observed at m/z 95.[1] This corresponds to the stable furfuryl cation, formed by the cleavage of the bond between the carbonyl carbon and the α-carbon of the butyryl chain (α-cleavage).

-

Other Fragments: The peak at m/z 110 arises from the loss of ethylene via a McLafferty rearrangement.[1] The fragment at m/z 39 is a common fragment from the furan ring.[1]

Caption: Proposed fragmentation pathway for this compound in EI-MS.

Holistic Structural Confirmation

The convergence of data from these independent spectroscopic techniques provides an unequivocal confirmation of the structure of this compound. The ¹H and ¹³C NMR spectra establish the carbon-hydrogen framework, IR spectroscopy confirms the presence of key functional groups (ketone and furan), and mass spectrometry verifies the molecular weight and provides corroborating structural information through its fragmentation pattern. This multi-faceted analytical approach is a cornerstone of modern chemical characterization, ensuring the identity and purity of compounds used in research and industry.

References

Biological activities of substituted furan compounds

An In-depth Technical Guide to the Biological Activities of Substituted Furan Compounds

Authored by Gemini, Senior Application Scientist

Abstract

The furan scaffold is a privileged five-membered aromatic heterocycle that is a cornerstone in medicinal chemistry. Its unique electronic properties and ability to act as a bioisosteric replacement for benzene and thiophene rings have made it a versatile building block in the design of novel therapeutic agents. The functionalization of the furan ring with various substituents dramatically modulates its physicochemical properties and biological activities, leading to a diverse array of compounds with significant potential in drug discovery. This technical guide provides an in-depth exploration of the major biological activities of substituted furan compounds, focusing on their anticancer, antimicrobial, anti-inflammatory, and antioxidant properties. We will delve into the structure-activity relationships (SAR), mechanisms of action, and the experimental protocols used to evaluate these activities, offering a comprehensive resource for researchers, scientists, and drug development professionals.

The Furan Scaffold: A Privileged Structure in Medicinal Chemistry

The furan ring's planarity, aromaticity, and the presence of an oxygen atom capable of hydrogen bonding make it an ideal scaffold for interacting with biological targets. The ability to introduce substituents at four distinct positions (C2, C3, C4, C5) allows for fine-tuning of steric, electronic, and lipophilic properties to optimize potency and selectivity. This guide will explore how these modifications give rise to a spectrum of biological effects.

A typical workflow for investigating these compounds is outlined below.

Caption: A typical drug discovery workflow for substituted furan compounds.

Anticancer Activity

Substituted furans have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a wide range of cancer cell lines. Their mechanisms of action are diverse, often involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways.

Mechanism of Action: Induction of Apoptosis

A primary mechanism by which furan derivatives exert their anticancer effects is through the induction of programmed cell death, or apoptosis. Many furan-containing compounds have been shown to activate intrinsic and extrinsic apoptotic pathways. For instance, certain furan-based chalcones can increase the expression of the pro-apoptotic protein Bax while decreasing the expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspase-9 and caspase-3, the executioner caspases of apoptosis.

Caption: Apoptosis induction pathway by furan compounds via mitochondrial dysregulation.

Structure-Activity Relationship (SAR)

The substitution pattern on the furan ring is critical for anticancer activity.

-

Position 2 and 5: These positions are most frequently substituted. The introduction of bulky aromatic groups or heterocyclic rings at the C-5 position often enhances cytotoxicity.

-

Linker Groups: The nature of the linker connecting the furan ring to other pharmacophores (e.g., amide, chalcone, hydrazone) significantly influences the biological activity. For example, the α,β-unsaturated ketone moiety in furan-containing chalcones is a potent Michael acceptor that can react with nucleophilic residues in proteins, such as cysteine in caspases or tubulin.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric method used to assess cell viability and proliferation. It is a standard preliminary test for evaluating the cytotoxic potential of novel compounds.

Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.

-

Compound Treatment: Prepare serial dilutions of the substituted furan compounds in the cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for another 24-48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Antimicrobial Activity

Furan derivatives, particularly nitrofurans, have a long history as effective antimicrobial agents. Their broad spectrum of activity covers Gram-positive and Gram-negative bacteria, as well as some fungi and protozoa.

Mechanism of Action: The Nitrofurans

The antimicrobial activity of nitrofurans like nitrofurantoin is dependent on the nitro group at the C-5 position.

-

Activation: The compound enters the bacterial cell.

-

Reduction: Bacterial nitroreductases reduce the nitro group, generating highly reactive and cytotoxic radical anions and other electrophilic intermediates.

-

Cellular Damage: These reactive species are non-specific and damage multiple targets within the cell, including ribosomal proteins (inhibiting protein synthesis), DNA (causing strand breaks), and enzymes involved in the citric acid cycle (disrupting metabolic pathways).

This multi-targeted mechanism is a key reason for the low incidence of acquired bacterial resistance to nitrofurans.

Structure-Activity Relationship (SAR)

-

Nitro Group: The presence of a C-5 nitro group is almost always essential for the potent antimicrobial activity of this class.

-

Side Chain at C-2: The nature of the substituent at the C-2 position modulates the compound's potency, spectrum of activity, and pharmacokinetic properties. For example, the hydantoin side chain in nitrofurantoin is crucial for its antibacterial efficacy.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standardized technique used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Step-by-Step Methodology:

-

Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., E. coli, S. aureus) equivalent to a 0.5 McFarland standard.

-

Compound Dilution: Prepare a two-fold serial dilution of the furan compound in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a growth control well (broth + inoculum, no compound) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be determined by visual inspection or by measuring the optical density.

Anti-inflammatory and Antioxidant Activities

Many substituted furan compounds exhibit significant anti-inflammatory and antioxidant properties, often through interconnected mechanisms. Chronic inflammation and oxidative stress are implicated in numerous diseases, making compounds that target these processes highly valuable.

Mechanism of Action

-

Anti-inflammatory: Furan derivatives can inhibit key enzymes in the inflammatory cascade, such as cyclooxygenase (COX-1 and COX-2), which are responsible for the synthesis of prostaglandins. Some compounds also suppress the production of pro-inflammatory cytokines like TNF-α and IL-6 by inhibiting signaling pathways like NF-κB.

-

Antioxidant: The antioxidant activity of furan compounds can arise from their ability to scavenge free radicals directly (e.g., DPPH, ABTS radicals) or to chelate metal ions that catalyze oxidative reactions. The presence of hydroxyl or amine substituents on an attached aromatic ring often enhances this radical-scavenging ability.

Experimental Protocol: DPPH Radical Scavenging Assay

This assay is a rapid and simple method to evaluate the free radical scavenging capacity of a compound.

Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color with a maximum absorbance around 517 nm. When it accepts an electron or hydrogen radical from an antioxidant compound, it is reduced to the yellow-colored diphenylpicrylhydrazine, causing the absorbance to decrease.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare a stock solution of the furan compound in a suitable solvent (e.g., methanol, ethanol). Prepare a working solution of DPPH (e.g., 0.1 mM) in the same solvent.

-

Reaction Mixture: In a 96-well plate, add a fixed volume of the DPPH solution to wells containing serial dilutions of the test compound.

-

Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

-

Absorbance Measurement: Measure the absorbance at 517 nm.

-

Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample. The EC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) is then determined.

Summary and Future Perspectives

Substituted furan compounds represent a remarkably versatile class of molecules with a broad spectrum of biological activities. The ease of their synthesis and the ability to systematically modify their structure make them highly attractive scaffolds for drug discovery.

Table 1: Summary of Biological Activities and Key SAR Features

| Biological Activity | Common Mechanism of Action | Key Structure-Activity Relationship (SAR) Features |

| Anticancer | Induction of apoptosis, cell cycle arrest | Aromatic/heterocyclic groups at C-5; Chalcone or hydrazone linkers. |

| Antimicrobial | Reductive activation to reactive radicals, DNA damage | Essential C-5 nitro group; Side chain at C-2 modulates pharmacokinetics. |

| Anti-inflammatory | COX-1/COX-2 enzyme inhibition, cytokine suppression | Varies widely with substitution pattern. |

| Antioxidant | Free radical scavenging, metal chelation | Presence of hydroxyl or amine groups on appended rings. |

Future research will likely focus on the development of multi-target furan derivatives that can simultaneously address complex diseases like cancer, which involve inflammation and oxidative stress. The synthesis of furan-based hybrid molecules, combining the furan scaffold with other known pharmacophores, is a promising strategy to enhance potency and overcome drug resistance. Continued exploration of the vast chemical space of substituted furans is certain to yield novel therapeutic leads for a wide range of human diseases.

An In-depth Technical Guide on the Potential Genotoxicity of Furan-Containing Molecules

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Furan and its derivatives are a class of heterocyclic organic compounds prevalent in thermally processed foods, industrial chemicals, and pharmaceuticals.[1][2][3] While some furan-containing molecules are essential for various applications, there is growing concern about their potential genotoxicity and carcinogenicity.[1][2][3][4] This guide provides a comprehensive technical overview of the mechanisms underlying the genotoxicity of furan-containing molecules, the methodologies for their assessment, and the structure-activity relationships that govern their toxic potential. The central hypothesis is that the metabolic activation of the furan ring to reactive intermediates, such as cis-2-butene-1,4-dial (BDA), is a critical initiating event in their toxicity and carcinogenicity.[5]

The Dual Nature of the Furan Moiety: From Benign Precursor to Genotoxic Agent

The furan ring itself is relatively inert. However, its metabolic activation, primarily by cytochrome P450 enzymes (particularly CYP2E1), can transform it into a highly reactive and potentially harmful metabolite.[6][7] This bioactivation is a pivotal event that dictates the genotoxic potential of many furan-containing compounds.

Metabolic Activation Pathway: The Generation of cis-2-Butene-1,4-dial (BDA)

The principal pathway for furan's metabolic activation involves its oxidation to the reactive α,β-unsaturated dialdehyde, cis-2-butene-1,4-dial (BDA).[5][6][8][9] This highly electrophilic molecule is considered the ultimate genotoxic species responsible for the adverse effects of furan.[6][8][10]

Mechanism of Metabolic Activation:

-

Epoxidation: The furan ring undergoes epoxidation by CYP450 enzymes.

-

Rearrangement: The resulting epoxide is unstable and rearranges to form BDA.

Figure 1: Metabolic activation of furan to the genotoxic metabolite BDA.

The Role of BDA in DNA Damage

BDA is a potent alkylating agent that can react with cellular nucleophiles, including DNA bases.[11][12] The formation of DNA adducts is a critical step in the initiation of mutagenesis and carcinogenesis.[11][12]

Types of DNA Adducts Formed by BDA:

-

dG-BDA Adducts: Reaction with deoxyguanosine.[11]

-

dA-BDA Adducts: Reaction with deoxyadenosine.[11]

-

dC-BDA Adducts: Reaction with deoxycytidine.[11]

The formation of these adducts can lead to mutations during DNA replication if not repaired, potentially initiating the carcinogenic process.[10] It is important to note that while BDA readily forms adducts with nucleosides in vitro, their detection in vivo has been challenging, leading to debate about the primary mechanism of furan-induced carcinogenicity.[6][13]

Assessing the Genotoxic Potential: A Multi-tiered Approach

A battery of in vitro and in vivo assays is employed to evaluate the genotoxic potential of furan-containing molecules. The choice of assays is guided by the need to detect different types of genetic damage, including gene mutations, chromosomal aberrations, and DNA strand breaks.

In Vitro Genotoxicity Assays

In vitro assays provide a rapid and cost-effective means of screening for genotoxic potential.

| Assay | Endpoint Measured | Relevance to Furan Compounds |

| Ames Test (Bacterial Reverse Mutation Assay) | Gene mutations in bacteria. | Furan itself is generally negative in the Ames test, but its reactive metabolite, BDA, has shown mutagenic activity in specific strains like TA104.[10][14] |

| Micronucleus Test | Chromosomal damage (clastogenicity and aneugenicity). | Studies on furan have yielded conflicting results in the in vitro micronucleus assay.[14][15] |

| Comet Assay (Single Cell Gel Electrophoresis) | DNA strand breaks. | The comet assay can detect DNA damage induced by furan and its metabolites.[16][17][18] |

| Chromosomal Aberration Assay | Structural and numerical chromosomal abnormalities. | Furan has been shown to induce chromosomal aberrations in some in vitro studies.[14][19] |

Experimental Protocol: In Vitro Micronucleus Assay (Cytokinesis-Block Method)

-

Cell Culture: Culture appropriate mammalian cells (e.g., human peripheral blood lymphocytes, CHO, L5178Y) to a suitable density.[20]

-

Treatment: Expose the cells to a range of concentrations of the test furan-containing compound, with and without metabolic activation (S9 mix), for a defined period (e.g., 3-6 hours).[15]

-

Cytochalasin B Addition: Add cytochalasin B to the culture medium to block cytokinesis, resulting in binucleated cells.[20]

-

Harvest and Staining: Harvest the cells, fix them, and stain with a DNA-specific stain (e.g., Giemsa or a fluorescent dye).

-

Microscopic Analysis: Score the frequency of micronuclei in binucleated cells. An increase in the frequency of micronucleated cells indicates clastogenic or aneugenic potential.[20]

Figure 2: Workflow for the in vitro cytokinesis-block micronucleus assay.

In Vivo Genotoxicity Assays

In vivo assays are crucial for confirming genotoxicity in a whole-animal system, which incorporates metabolic, pharmacokinetic, and DNA repair processes.

| Assay | Endpoint Measured | Relevance to Furan Compounds |

| Rodent Bone Marrow Micronucleus Test | Chromosomal damage in hematopoietic cells. | The results for furan in the in vivo micronucleus test have been largely negative, suggesting it may not be genotoxic in this tissue.[14][15][21] |

| Comet Assay | DNA strand breaks in various tissues. | The comet assay has shown evidence of DNA damage in the liver of mice treated with furan, particularly at high doses.[17] |

| Transgenic Rodent Mutation Assay (e.g., gpt delta) | Gene mutations in specific tissues. | Studies using transgenic rodent models have provided evidence for the mutagenicity of some furan derivatives.[22] |

| Chromosomal Aberration Assay | Structural and numerical chromosomal abnormalities in bone marrow or other tissues. | Furan has been reported to induce chromosomal aberrations in the bone marrow of mice at high doses.[14][16] |

Experimental Protocol: In Vivo Rodent Bone Marrow Micronucleus Test

-

Animal Dosing: Administer the test furan-containing compound to rodents (typically mice or rats) via a relevant route of exposure (e.g., oral gavage) at multiple dose levels.[15]

-

Tissue Collection: At appropriate time points after the final dose, humanely euthanize the animals and collect bone marrow from the femurs or tibias.[23]

-

Slide Preparation: Prepare bone marrow smears on microscope slides.

-

Staining: Stain the slides to differentiate between polychromatic erythrocytes (PCEs) and normochromatic erythrocytes (NCEs).

-

Microscopic Analysis: Score the frequency of micronucleated PCEs (MN-PCEs) and determine the PCE/NCE ratio as an indicator of cytotoxicity. A significant increase in MN-PCEs indicates genotoxicity.[24]

Figure 3: Workflow for the in vivo rodent bone marrow micronucleus assay.

Structure-Activity Relationships (SAR) and Broader Implications

The genotoxic potential of furan-containing molecules is not uniform and is heavily influenced by their chemical structure.

Influence of Substituents on the Furan Ring

Substituents on the furan ring can significantly alter its metabolic activation and, consequently, its genotoxicity. For example, the presence of a nitro group, as seen in nitrofurans, can contribute to genotoxicity through different mechanisms, including the formation of reactive nitroso intermediates.[22]

Furanocoumarins: A Case of Photogenotoxicity

Furanocoumarins, a class of naturally occurring compounds found in many plants, exhibit a distinct mechanism of genotoxicity.[25][26] Upon activation by UVA radiation, they can form covalent adducts with DNA, leading to cross-linking and mutations.[26][27][28] This property is responsible for the phototoxic effects observed after exposure to certain plants.[26]

Implications for Drug Development and Food Safety

The presence of a furan moiety in a drug candidate should trigger a thorough genotoxicity assessment. Understanding the SAR can aid in the design of safer molecules by modifying the structure to minimize metabolic activation or enhance detoxification.

In the context of food safety, the formation of furan during thermal processing is a significant concern.[2][3][29][30] Regulatory agencies like the FDA and EFSA are actively monitoring furan levels in food and assessing the associated risks to human health.[3][29][30]

Conclusion and Future Directions

The genotoxicity of furan-containing molecules is a complex issue primarily driven by their metabolic activation to reactive intermediates. A comprehensive assessment using a battery of in vitro and in vivo assays is essential for risk characterization. While significant progress has been made in understanding the mechanisms of furan-induced genotoxicity, further research is needed to:

-

Elucidate the precise role of DNA adducts in the carcinogenicity of furan in vivo.

-

Develop more sensitive biomarkers of furan exposure and effect.[9][31]

-

Refine SAR models to better predict the genotoxic potential of novel furan-containing compounds.[32]

A deeper understanding of these aspects will be critical for ensuring the safety of pharmaceuticals and the food supply.

References

- 1. Furan in Thermally Processed Foods - A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ucfoodquality.ucdavis.edu [ucfoodquality.ucdavis.edu]

- 3. cdnmedia.eurofins.com [cdnmedia.eurofins.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Mechanisms of Furan-Induced Toxicity and Carcinogenicity - Lisa Peterson [grantome.com]

- 6. Furan Carcinogenicity: DNA binding and genotoxicity of furan in rats in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Identification of cis-2-butene-1,4-dial as a microsomal metabolite of furan - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of Furan Metabolites Derived from Cysteine-cis-2-Butene-1,4-Dial-Lysine Crosslinks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A reactive metabolite of furan, cis-2-butene-1,4-dial, is mutagenic in the Ames assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Detection of DNA adducts derived from the reactive metabolite of furan, cis-2-butene-1,4-dial - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Evaluation of serum and liver toxicokinetics for furan and liver DNA adduct formation in male Fischer 344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. media.ellinikahoaxes.gr [media.ellinikahoaxes.gr]

- 15. Furan is not genotoxic in the micronucleus assay in vivo or in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. academic.oup.com [academic.oup.com]

- 18. Tests for genotoxicity and mutagenicity of furan and its metabolite cis-2-butene-1,4-dial in L5178Y tk+/- mouse lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Furan Acute Exposure Guideline Levels - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Furan is not genotoxic in the micronucleus assay in vivo or in vitro [diva-portal.org]

- 22. Chemical structure-related mechanisms underlying in vivo genotoxicity induced by nitrofurantoin and its constituent moieties in gpt delta rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. fda.gov [fda.gov]

- 24. [Micronucleus test as a short-term assay for detecting the potential carcinogenicity of different groups of chemical compounds] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Antigenotoxic activity of naturally occurring furanocoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Furanocoumarin - Wikipedia [en.wikipedia.org]

- 27. Genotoxic activity of 1,2,3-triazolyl modified furocoumarins and 2,3-dihydrofurocoumarins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Botanical Sources, Chemistry, Analysis, and Biological Activity of Furanocoumarins of Pharmaceutical Interest - PMC [pmc.ncbi.nlm.nih.gov]

- 29. fda.gov [fda.gov]

- 30. Furan in food – EFSA confirms health concerns | EFSA [efsa.europa.eu]

- 31. Identification of furan metabolites derived from cysteine-cis-2-butene-1,4-dial-lysine cross-links - PubMed [pubmed.ncbi.nlm.nih.gov]

- 32. Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease - PMC [pmc.ncbi.nlm.nih.gov]

Solubility and stability of 2-Butyrylfuran in common solvents

An In-Depth Technical Guide to the Solubility and Stability of 2-Butyrylfuran for Researchers, Scientists, and Drug Development Professionals

Introduction: The Scientific Significance of this compound

This compound, also known as 1-(2-furanyl)-1-butanone, is a furan derivative with applications as a flavoring agent.[1][2] Its aromatic ketone structure contributes to its characteristic balsamic and fruity aroma.[1][3] Beyond its use in the food industry, the furan moiety is a key heterocyclic scaffold in medicinal chemistry, making the physicochemical properties of its derivatives, such as this compound, of significant interest to researchers in drug discovery and development. Understanding the solubility and stability of this compound is paramount for its effective formulation, storage, and application. This guide provides a comprehensive overview of these critical parameters, offering both theoretical insights and practical methodologies for their assessment.

I. Solubility Profile of this compound

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility. The general principle of "like dissolves like" provides a foundational understanding of solubility, where substances with similar polarities tend to be miscible.[4]

A. Theoretical Considerations for Solubility

The molecular structure of this compound, featuring a polar furan ring and a carbonyl group, alongside a nonpolar butyl chain, suggests a nuanced solubility profile. The furan ring and carbonyl group can participate in dipole-dipole interactions and hydrogen bonding with polar solvents, while the butyl chain contributes to van der Waals interactions with nonpolar solvents.[5]

B. Qualitative and Quantitative Solubility Data

Publicly available data on the solubility of this compound is primarily qualitative. It is cited as being insoluble in water and soluble in ethanol.[1][6] One source provides an estimated aqueous solubility of 2584 mg/L at 25°C, which aligns with the qualitative description of being sparingly soluble or insoluble in water.[3]

To provide a more comprehensive understanding for formulation development, the following table summarizes the expected solubility of this compound in a range of common solvents, based on its chemical structure and available data for similar furan-containing compounds.[7]

Table 1: Predicted and Known Solubility of this compound in Common Solvents

| Solvent | Solvent Type | Predicted Solubility | Rationale |

| Water | Polar Protic | Insoluble/Slightly Soluble | The nonpolar butyl chain outweighs the polar contributions of the furan ring and carbonyl group.[1] |

| Ethanol | Polar Protic | Soluble | The ethanol molecule has both polar and nonpolar characteristics, allowing for favorable interactions with both parts of the this compound molecule.[1] |

| Methanol | Polar Protic | Soluble | Similar to ethanol, methanol can engage in hydrogen bonding and accommodate the nonpolar alkyl chain.[7] |

| Acetone | Polar Aprotic | Soluble | The polarity of acetone allows for dipole-dipole interactions with the carbonyl group of this compound.[8] |

| Acetonitrile | Polar Aprotic | Soluble | Acetonitrile is a polar aprotic solvent capable of dissolving a range of organic molecules.[8] |

| Dichloromethane | Nonpolar | Soluble | The nonpolar nature of dichloromethane allows for favorable van der Waals interactions with the butyl chain and the furan ring. |

| Toluene | Nonpolar | Soluble | As a nonpolar aromatic solvent, toluene is expected to readily dissolve this compound. |

| Hexane | Nonpolar | Soluble | The nonpolar character of hexane makes it a good solvent for the nonpolar aspects of the this compound molecule. |

II. Chemical Stability of this compound

The stability of a compound is its ability to resist chemical change or degradation over time. Factors such as temperature, humidity, pH, and light can significantly impact the stability of a molecule.[9] For furan-containing compounds, there is a known concern regarding their potential for degradation, which can be relevant to their safety and efficacy.[1]

A. Potential Degradation Pathways

While specific degradation pathways for this compound are not extensively documented, insights can be drawn from the known chemistry of furan and related compounds.

-

Oxidation: The furan ring is susceptible to oxidation, which can lead to ring-opening and the formation of reactive dicarbonyl species.[1] This process can be accelerated by heat and light.

-

Hydrolysis: The ketone functional group is generally stable to hydrolysis under neutral conditions but can undergo reactions under strongly acidic or basic conditions.

-

Thermal Degradation: At elevated temperatures, furan derivatives can undergo complex degradation reactions, including decarboxylation if carboxylic acid precursors are present.[10] Microbial degradation pathways for furan compounds have also been identified, which proceed through oxidation and eventual entry into the tricarboxylic acid (TCA) cycle.[11][12]

B. Experimental Workflow for Stability Assessment

A systematic approach is necessary to evaluate the stability of this compound. This involves subjecting the compound to a range of stress conditions and monitoring for degradation over time.

Caption: Experimental workflow for assessing the chemical stability of this compound.

III. Experimental Protocols

The following protocols are provided as a guide for the experimental determination of the solubility and stability of this compound.

A. Protocol for Equilibrium Solubility Determination (Shake-Flask Method)

The shake-flask method is considered the gold standard for determining equilibrium solubility due to its reliability.[13]

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., water, ethanol, acetone)

-

Scintillation vials or sealed flasks

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

HPLC system with a suitable detector (e.g., UV)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the selected solvent.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.[14]

-

After agitation, visually inspect the samples to confirm the presence of undissolved solid.

-

Centrifuge the samples to separate the undissolved solid from the saturated solution.

-

Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent to a concentration within the linear range of the analytical method.

-

Quantify the concentration of this compound in the diluted sample using a validated HPLC method.[15]

-

Repeat the experiment in triplicate for each solvent.

B. Protocol for Accelerated Stability Testing

Accelerated stability testing subjects the compound to elevated stress conditions to predict its long-term stability.[9][16]

Objective: To evaluate the stability of this compound under accelerated conditions of temperature and humidity.

Materials:

-

This compound (solid or in solution)

-

Stability chambers with controlled temperature and humidity

-

HPLC system with a validated stability-indicating method

Procedure:

-

Place samples of this compound in appropriate containers and store them in stability chambers under accelerated conditions (e.g., 40°C/75% RH).

-

At specified time points (e.g., 0, 1, 3, and 6 months), withdraw samples for analysis.

-

Prepare the samples for analysis by dissolving or diluting them in a suitable solvent.

-

Analyze the samples using a validated stability-indicating HPLC method to determine the concentration of this compound and to detect and quantify any degradation products.[17]

-

Plot the concentration of this compound as a function of time to determine the degradation rate.

IV. Analytical Methodologies

Accurate and precise analytical methods are crucial for the quantification of this compound in solubility and stability studies.

A. High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the analysis of organic compounds. A reverse-phase HPLC method with UV detection is generally suitable for the quantification of this compound. The method should be validated for linearity, accuracy, precision, and specificity.[18]

B. Gas Chromatography-Mass Spectrometry (GC-MS)

For the analysis of volatile and semi-volatile compounds like this compound, headspace GC-MS is a highly sensitive and specific technique.[19][20] This method is particularly useful for identifying and quantifying trace-level impurities and degradation products.

Conclusion

This technical guide has provided a comprehensive overview of the solubility and stability of this compound, grounded in fundamental chemical principles and established experimental methodologies. While specific quantitative data for this compound remains limited in the public domain, the protocols and theoretical considerations presented herein offer a robust framework for researchers, scientists, and drug development professionals to generate the necessary data for their specific applications. A thorough understanding and experimental determination of these properties are essential for the successful formulation, storage, and application of this compound.

References

- 1. This compound | C8H10O2 | CID 228588 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-butyryl furan, 4208-57-5 [thegoodscentscompany.com]

- 3. 2-butyryl furan [flavscents.com]

- 4. 溶剂混溶性表 [sigmaaldrich.com]

- 5. researchgate.net [researchgate.net]

- 6. 2-Butylfuran | C8H12O | CID 20534 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. scribd.com [scribd.com]

- 9. biopharminternational.com [biopharminternational.com]

- 10. Thermal degradation of 2-furoic acid and furfuryl alcohol as pathways in the formation of furan and 2-methylfuran in food - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Microbial degradation of furanic compounds: biochemistry, genetics, and impact - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. lup.lub.lu.se [lup.lub.lu.se]

- 15. lcms.cz [lcms.cz]

- 16. tcalab.alfa-chemistry.com [tcalab.alfa-chemistry.com]

- 17. Accelerated stability and forced degradation [alphalyse.com]

- 18. Development of analytical methods for the quantification of metabolites of lesogaberan in a MIST investigation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Analytical methods, risk assessment, and mitigation strategies for furan in processed foods in various countries - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Development of an analytical method and survey of foods for furan, 2-methylfuran and 3-methylfuran with estimated exposure - PubMed [pubmed.ncbi.nlm.nih.gov]

2-Butyrylfuran as a volatile organic compound in natural products

An In-Depth Technical Guide to 2-Butyrylfuran as a Volatile Organic Compound

Abstract

This compound, a heterocyclic ketone, is a significant volatile organic compound (VOC) that contributes to the characteristic aroma and flavor profiles of numerous natural and thermally processed products. Formed predominantly through non-enzymatic browning reactions, its presence is a key indicator of thermal processing and impacts the sensory quality of foods and beverages. This technical guide provides a comprehensive overview of this compound, detailing its chemical properties, natural occurrence, and primary formation pathways. It offers an in-depth exploration of modern analytical methodologies for its extraction and quantification, including detailed protocols and performance metrics. Finally, the guide discusses the compound's biological significance, sensory impact, and the toxicological considerations associated with the broader class of furan derivatives, offering a complete resource for researchers, scientists, and professionals in drug development and food science.

Introduction to this compound: A Key Aroma Compound

This compound, also known by its IUPAC name 1-(furan-2-yl)butan-1-one, is a furan derivative recognized for its distinct balsamic and caramel-like aroma[1][2]. As a volatile organic compound, it readily evaporates at room temperature, contributing significantly to the scent profile of various products. Its primary importance lies in the field of flavor chemistry, where it is valued as a component of the complex aromatic mixtures that define consumer products, most notably coffee[3][4][5]. Beyond its sensory contributions, the study of this compound and related compounds is critical for understanding food processing chemistry and for safety assessments, given the toxicological concerns associated with the furan ring structure[1].

1.1. Chemical Identity and Physicochemical Properties

This compound is an aromatic ketone with a molecular formula of C₈H₁₀O₂[1]. Its structure consists of a furan ring substituted with a butyryl group at the second position. This structure is responsible for its characteristic aroma and chemical reactivity.

| Property | Value | Source |

| IUPAC Name | 1-(furan-2-yl)butan-1-one | PubChem[1] |

| Synonyms | 2-Butanoylfuran, Propyl furyl ketone | PubChem[1] |

| CAS Number | 4208-57-5 | The Good Scents Company[2] |

| Molecular Formula | C₈H₁₀O₂ | PubChem[1] |

| Molecular Weight | 138.16 g/mol | PubChem[1] |

| Appearance | Colourless liquid | PubChem[1] |

| Odor | Balsamic, Caramel-like | PubChem[1], The Good Scents Company[2] |

| Boiling Point | 195.0 °C at 760 mm Hg | PubChem[1] |

| Refractive Index | 1.48900 to 1.49500 @ 20.00 °C | The Good Scents Company[2] |

Natural Occurrence and Formation Pathways

While often referred to as a "natural product," this compound is predominantly formed during the thermal processing of raw materials rather than through direct enzymatic biosynthesis in plants. Its presence has been reported in food items such as endives (Cichorium endivia)[1]. However, it is most abundant in foods and beverages that have undergone roasting, baking, or frying.

2.1. The Maillard Reaction: A Primary Formation Route

The Maillard reaction is the principal pathway for the formation of this compound and a vast array of other flavor compounds. This complex cascade of non-enzymatic browning reactions occurs between reducing sugars and amino acids at elevated temperatures[3][6].

The initial stage involves the condensation of a sugar (e.g., glucose, ribose) with an amino acid to form an N-substituted glycosylamine, which then rearranges into an Amadori or Heyns compound[6]. Subsequent degradation and fragmentation of these intermediates produce reactive dicarbonyl compounds. The cyclization and dehydration of specific sugar fragments are key steps in forming the furan ring. While the formation of furan and simple alkylfurans has been studied extensively, the precise mechanism for acylfurans like this compound involves the reaction of these furan precursors with other reactive intermediates derived from both sugars and amino acids[7][8][9].

2.2. Other Formation Pathways

While the Maillard reaction is dominant, other chemical processes can contribute to the formation of furanic compounds:

-

Caramelization: The pyrolysis of sugars at high temperatures without the involvement of amino acids can also generate furan derivatives, which are key caramel-like odorants[3][4].

-

Lipid Oxidation: The auto-oxidation of polyunsaturated fatty acids, such as linoleic and linolenic acid, can produce volatile compounds, including certain alkylfurans like 2-pentylfuran[10]. While less documented for this compound specifically, the potential for lipid-derived precursors to interact with Maillard intermediates exists.

Analytical Methodologies for Detection and Quantification

The volatile nature and often low concentration of this compound in complex food matrices necessitate highly sensitive and selective analytical techniques. The gold standard for analysis is Gas Chromatography coupled with Mass Spectrometry (GC-MS)[11][12].

3.1. Extraction of Volatiles: Isolating the Target Analyte

Effective sample preparation is critical for accurate quantification. The goal is to isolate the volatile compounds from the non-volatile matrix (e.g., proteins, fats, carbohydrates) while concentrating them for analysis.

-

Headspace-Solid Phase Microextraction (HS-SPME): This is the most widely used technique for furan analysis. It is a solvent-free method where a fused-silica fiber coated with a sorbent material is exposed to the headspace (the gas phase above the sample)[12][13]. Volatile compounds partition from the sample into the headspace and are adsorbed onto the fiber. The fiber is then transferred to the hot GC inlet, where the analytes are desorbed for analysis. The efficiency of extraction can be enhanced by heating the sample and adding salt (salting-out effect) to increase the volatility of the analytes[14].

-

Static Headspace (HS): In this technique, a sample is sealed in a vial and heated to allow volatile compounds to equilibrate between the sample and the headspace. A portion of the headspace gas is then directly injected into the GC. HS is particularly suitable for highly volatile compounds and for matrices with high concentrations of the analyte, such as coffee[12][13].

3.2. Detailed Protocol: HS-SPME-GC-MS/MS Analysis of this compound

This protocol provides a representative workflow for the analysis of this compound and other furan derivatives in a food matrix.

-

Sample Preparation:

-

Weigh 1-5 g of the homogenized sample into a 20 mL headspace vial[14][15]. For liquid samples like juice, use 5 mL.

-

Add a saturated solution of sodium chloride (NaCl) to enhance the extraction efficiency of polar furans[14]. A typical ratio is 1:1 sample to salt solution.

-

Add an appropriate internal standard (e.g., a deuterated furan analog) for accurate quantification via isotope dilution[13].

-

Immediately seal the vial with a magnetic crimp cap containing a PTFE/silicone septum.

-

-

HS-SPME Extraction:

-

Place the vial in an autosampler with an agitator and incubator.

-

Equilibrate the sample at a specific temperature (e.g., 35-60 °C) for a set time (e.g., 15 minutes) with agitation to facilitate the release of volatiles into the headspace[14][15].

-